8-Methoxy-5-nitrochroman-3-carboxylic acid
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Overview
Description
8-Methoxy-5-nitrochroman-3-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-nitrochroman-3-carboxylic acid typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzopyran derivative followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-nitrochroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Methoxy-5-nitrochroman-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-nitrochroman-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-8-methoxy-1,3,3-trimethyl-2H-1-benzopyran-2,2-indole
- 2H,5H-Pyrano3,2-cbenzopyran-5-one
Uniqueness
8-Methoxy-5-nitrochroman-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11NO6 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-9-3-2-8(12(15)16)7-4-6(11(13)14)5-18-10(7)9/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
XKDOQSPOGDWXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])CC(CO2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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